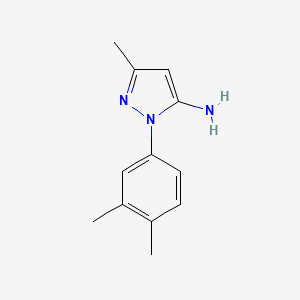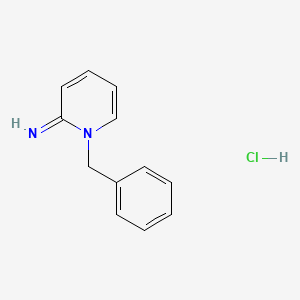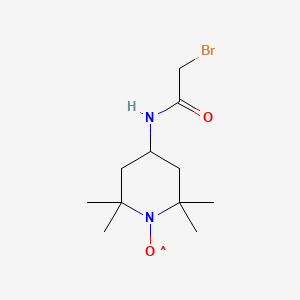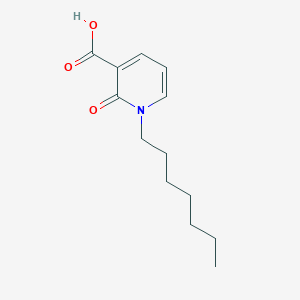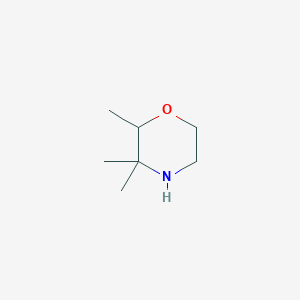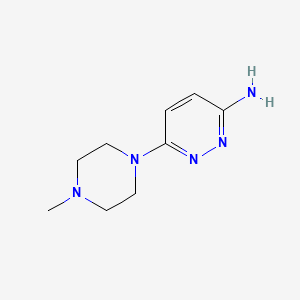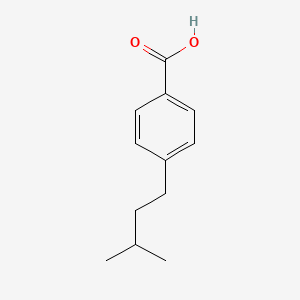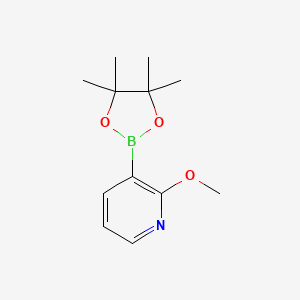
2-Méthoxy-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
“2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” is a chemical compound with the molecular formula C12H18BNO3 . It is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” can be represented by the InChI string: InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3 . This indicates the presence of boron, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” include a molecular weight of 235.09 g/mol . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25°C .
Applications De Recherche Scientifique
Intermédiaire de Synthèse Organique
Ce composé est un intermédiaire précieux en synthèse organique. Son groupe ester de boronate est essentiel dans les réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, largement utilisé pour former des liaisons carbone-carbone . Cette réaction est fondamentale dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques.
Développement de Médicaments
Dans l'industrie pharmaceutique, la 2-Méthoxy-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-pyridine est utilisée pour créer des dérivés d'acide boronique. Ces dérivés sont essentiels pour développer des inhibiteurs du protéasome, qui ont des applications en thérapie anticancéreuse car ils peuvent induire l'apoptose dans les cellules cancéreuses .
Inhibition Enzymatiques
Les acides boroniques et leurs dérivés sont connus pour agir comme des inhibiteurs enzymatiques. Ils peuvent imiter les états de transition des réactions enzymatiques, inhibant ainsi des enzymes comme les sérine protéases. Cette propriété est exploitée dans la conception de médicaments pour les maladies où la régulation enzymatique est thérapeutique .
Sondes Fluorescentes
Le composé peut être utilisé pour synthétiser des sondes fluorescentes sensibles à divers analytes, tels que le glucose, qui est crucial pour la gestion du diabète. La partie ester de boronate interagit avec les diols présents dans les sucres, modifiant les propriétés de fluorescence et permettant la détection .
Chimie des Matériaux
En science des matériaux, ce composé est utilisé pour synthétiser de nouveaux polymères aux propriétés optiques et électrochimiques uniques. Ces matériaux ont des applications potentielles dans l'électronique organique, telles que la production de diodes électroluminescentes organiques (OLED) et de cellules solaires .
Transporteurs de Médicaments à Réponse aux Stimuli
La liaison ester de boronate dans la 2-Méthoxy-3-(4,4,5,5-tétraméthyl-[1,3,2]dioxaborolan-2-yl)-pyridine est utilisée pour construire des transporteurs de médicaments à réponse aux stimuli. Ces transporteurs peuvent répondre aux changements microenvironnementaux comme le pH, les niveaux de glucose et l'ATP, permettant une libération contrôlée de médicaments .
Synthèse de Médicaments Cholinergiques
Il sert d'intermédiaire important dans la synthèse de médicaments cholinergiques, utilisés pour traiter les maladies gastro-intestinales. Le groupe ester de boronate facilite la formation de composés qui peuvent interagir avec les récepteurs cholinergiques dans l'organisme .
Chimie Analytique
En chimie analytique, le composé est utilisé pour développer des capteurs de détection d'ions et de petites molécules. Le groupe ester de boronate peut former des liaisons covalentes réversibles avec les analytes, ce qui le rend utile pour les applications de détection .
Mécanisme D'action
Target of Action
It is known that this compound is a boronic acid derivative . Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent complexes with proteins, sugars, and other biological targets .
Mode of Action
Boronic acids and their derivatives, such as this compound, are known to interact with their targets through the formation of reversible covalent complexes . This allows them to modulate the activity of their targets in a controlled manner .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in a wide range of biochemical processes due to their ability to interact with various biological targets .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . They are metabolized in the liver and excreted in the urine .
Result of Action
Due to the versatile nature of boronic acids and their derivatives, they can have a wide range of effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, pH can affect the formation of the reversible covalent complexes between the compound and its targets . Additionally, temperature and humidity can affect the stability of the compound .
Analyse Biochimique
Biochemical Properties
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The compound’s boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzymatic reactions and protein modifications. These interactions are crucial for the compound’s function in biochemical pathways, enabling it to act as a catalyst or a reactant in various biochemical processes .
Cellular Effects
The effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell. These effects are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound can form covalent bonds with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies .
Metabolic Pathways
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes, which affect its bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. Its localization within organelles such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
Propriétés
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJYNUCGRAHMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590314 | |
| Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
532391-31-4 | |
| Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




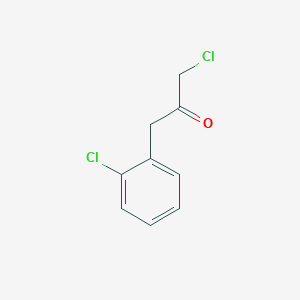
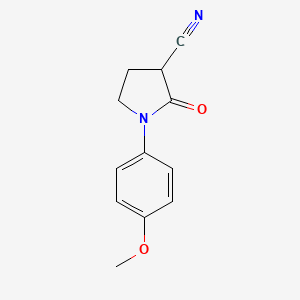
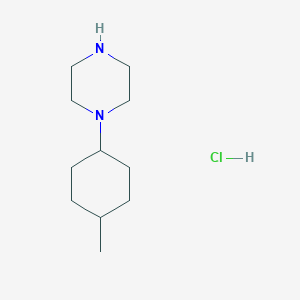
![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)

